Boc-D-Met-OH

Catalog No.
S750535
CAS No.
5241-66-7
M.F
C10H19NO4S
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Met-OH

CAS Number

5241-66-7

Product Name

Boc-D-Met-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

IMUSLIHRIYOHEV-SSDOTTSWSA-N

SMILES

Array

Synonyms

Boc-D-methionine;N-Boc-D-methionine;5241-66-7;Boc-D-Met-OH;N-(tert-Butoxycarbonyl)-D-methionine;Boc-L-Met-OH;N-(TERT-BUTYLOXYCARBONYL)-D-METHIONINE;(TERT-BUTOXYCARBONYL)-D-METHIONINE;(2R)-2-[(tert-Butoxycarbonyl)amino]-4-(methylsulphonyl)butanoicacid;(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOICACID;N-tert-Butoxycarbonyl-D-methionine;(R)-BOC-methionine;AmbotzBAA1359;PubChem12201;N-Boc-(D)-methionine;BOC-D-MET;AC1Q5XMH;AC1L38WH;TERT-BUTOXYCARBONYL-D;t-butoxycarbonyl-D-methionine;KSC491O0P;15132_ALDRICH;SCHEMBL1486229;15132_FLUKA;CTK3J1707

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O

Boc-D-Met-OH (N-tert-Butoxycarbonyl-D-methionine) is a highly specified chiral building block utilized primarily in Boc-strategy solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Featuring a tert-butoxycarbonyl (Boc) protected alpha-amine and the D-enantiomer of the methionine thioether side chain, it is a critical precursor for engineering proteolytically stable peptide therapeutics. For industrial procurement, the defining quality metrics are high enantiomeric purity (typically ≥99% ee) and strict control over the methionine sulfoxide oxidation impurity. High-purity commercial grades ensure predictable coupling kinetics and prevent the accumulation of difficult-to-separate sequence deletions or oxidized byproducts during downstream active pharmaceutical ingredient (API) manufacturing .

Substituting Boc-D-Met-OH with generic alternatives fundamentally alters synthesis viability and final product efficacy. Replacing it with Fmoc-D-Met-OH forces a shift from acid-labile to base-labile deprotection chemistry; the repeated use of piperidine in Fmoc-SPPS can trigger severe base-catalyzed side reactions, such as aspartimide formation in susceptible sequences, drastically reducing crude purity [1]. Conversely, substituting with the L-enantiomer (Boc-L-Met-OH) sacrifices the steric resistance conferred by the D-amino acid, rendering the resulting peptide highly susceptible to endogenous proteases and severely reducing its in vivo half-life [2]. Finally, attempting to use unprotected D-Methionine requires in-house Boc-protection, which introduces unnecessary synthetic steps, yield losses, and a high risk of partial thioether oxidation to sulfoxide during handling.

Proteolytic Stability and Half-Life Extension

The incorporation of D-amino acids is a primary strategy for overcoming the rapid enzymatic degradation of native peptides. Substituting L-methionine with D-methionine (via Boc-D-Met-OH) alters the local peptide backbone stereochemistry, preventing recognition by endogenous proteases. Studies demonstrate that D-amino acid substitutions can extend the plasma half-life of therapeutic peptides from mere minutes to several hours, often achieving a 10-fold or greater increase in systemic stability compared to their all-L counterparts [1].

Evidence DimensionIn vivo plasma half-life
Target Compound DataD-Met substituted peptide: Extended half-life (hours)
Comparator Or BaselineBoc-L-Met-OH (L-Met peptide): Rapid degradation (minutes)
Quantified DifferenceUp to 10-fold or greater increase in proteolytic stability
ConditionsIn vivo plasma/serum stability assays

Procuring the D-enantiomer is essential for developing peptide therapeutics with viable dosing intervals and systemic bioavailability.

Suppression of Base-Catalyzed Side Reactions in SPPS

In sequences containing sensitive motifs (e.g., Asp-Gly), the choice of protecting group strategy is critical. Fmoc-D-Met-OH requires basic deprotection (e.g., 20% piperidine), which promotes base-catalyzed aspartimide formation and subsequent racemization or chain cleavage. Utilizing Boc-D-Met-OH allows for TFA-based acidic deprotection, completely avoiding strong bases. This strategic choice can prevent the 10-30% loss in crude purity typically associated with aspartimide cyclization in Fmoc-SPPS[1].

Evidence DimensionCrude peptide purity (Asp-Gly containing sequences)
Target Compound DataBoc-D-Met-OH (Acid deprotection): Minimal aspartimide formation
Comparator Or BaselineFmoc-D-Met-OH (Base deprotection): 10-30% purity loss due to aspartimide
Quantified DifferencePrevention of 10-30% yield loss from base-catalyzed side reactions
ConditionsSolid-phase peptide synthesis of aspartimide-prone sequences

Selecting Boc over Fmoc chemistry maximizes crude yield and simplifies HPLC purification for complex, base-sensitive peptide sequences.

Precursor Efficiency and Oxidation Control

Using commercially available, high-purity Boc-D-Met-OH (≥98% assay) is highly preferred over performing in-house Boc-protection on unprotected D-Methionine. Methionine's thioether side chain is highly susceptible to oxidation. In-house protection protocols often result in incomplete conversion and elevated levels of methionine sulfoxide impurities, capping isolated yields at ~80-85% . Procuring the pre-protected, chromatography-grade building block eliminates this synthetic bottleneck and ensures sulfoxide impurities remain below critical thresholds.

Evidence DimensionSynthetic efficiency and impurity control
Target Compound DataPre-protected Boc-D-Met-OH: ≥98% purity, controlled sulfoxide
Comparator Or BaselineUnprotected D-Methionine: ~80-85% yield after in-house protection, higher oxidation risk
Quantified DifferenceEliminates a synthetic step and prevents ~15-20% yield loss
ConditionsIndustrial scale-up and precursor preparation

Purchasing the pre-protected building block reduces manufacturing time, limits oxidation risks, and ensures reproducible downstream coupling.

Synthesis of Protease-Resistant Peptide Therapeutics

Boc-D-Met-OH is a critical building block when engineering peptide drugs that require extended systemic circulation. By incorporating the D-enantiomer, researchers can effectively block endogenous protease cleavage sites, thereby extending the in vivo half-life of the API and enabling less frequent dosing regimens compared to L-enantiomer baselines [1].

Large-Scale Liquid-Phase Peptide Synthesis (LPPS)

For industrial-scale LPPS, Boc-D-Met-OH is highly preferred over Fmoc derivatives. The Boc deprotection yields gaseous byproducts (isobutylene and carbon dioxide), which simplify the purification of intermediates and significantly reduce solvent and reagent costs during multi-kilogram manufacturing .

Assembly of Base-Sensitive Peptide Sequences

In the synthesis of complex peptides containing motifs highly prone to aspartimide formation (such as Asp-Gly or Asp-Ser), utilizing Boc-D-Met-OH within a complete Boc-SPPS strategy avoids the repeated use of piperidine. This prevents base-catalyzed cyclization and racemization, ensuring high crude purity and reducing the burden on preparative HPLC [2].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

249.10347926 Da

Monoisotopic Mass

249.10347926 Da

Heavy Atom Count

16

Other CAS

5241-66-7

Wikipedia

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

Dates

Last modified: 08-15-2023

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